Pyrazino[1,2-a]pyrimidin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
pyrazino[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-1-2-9-6-5-8-3-4-10(6)7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVWZCRUQIJFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NC=CN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299662 | |
| Record name | 4H-Pyrazino[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23443-33-6 | |
| Record name | 4H-Pyrazino[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23443-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrazino[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance in Modern Heterocyclic Chemistry
The pyrazino[1,2-a]pyrimidin-4-one nucleus is a member of the broader class of fused pyrimidines, which are of immense importance in heterocyclic chemistry. nih.gov The fusion of the pyrazine (B50134) and pyrimidine (B1678525) rings creates a unique electronic and steric environment, which can be strategically modified to fine-tune the physicochemical properties and biological activities of its derivatives. The synthetic versatility of this scaffold allows for the introduction of various substituents at multiple positions, enabling the generation of large and diverse chemical libraries for high-throughput screening and drug discovery programs. researchgate.net
In modern synthetic chemistry, the this compound framework is often utilized as a key building block for the construction of more complex molecular architectures. Its synthesis can be achieved through various strategies, including multi-step reactions involving condensation and cyclization processes. The development of efficient and reliable one-pot synthetic methods has further enhanced its accessibility, allowing for the rapid generation of a variety of derivatives. clockss.org
Role in Contemporary Medicinal Chemistry and Chemical Biology Research
The pyrazino[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This has led to extensive research into its potential as a therapeutic agent for various diseases.
One notable area of investigation is in the development of kinase inhibitors. For instance, certain this compound derivatives have been explored as inhibitors of the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is often dysregulated in cancer. nih.gov While a specific 4H-pyrazino[1,2-a]pyrimidin-4-one derivative showed poor inhibition of pAKT compared to a related pyridopyrimidinone, this highlights the subtle structure-activity relationships that guide medicinal chemistry efforts. nih.gov
Furthermore, derivatives of this scaffold have been investigated for their anti-inflammatory properties. Some have shown potential as inhibitors of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov The inhibition of interleukin-6 (IL-6)/STAT3 signaling, another important inflammatory pathway, has also been reported for some pyrimido[1,2-c]thienopyrimidinones, a related class of compounds. clockss.org
The following table summarizes the biological activities of selected this compound derivatives and related compounds:
| Compound/Derivative | Biological Target/Activity | Research Findings |
| 4H-Pyrazino[1,2-a]pyrimidin-4-one derivative | PI3K/mTOR pathway | Showed poor inhibition of pAKT relative to a pyridopyrimidinone analog. nih.gov |
| 1,6,8-trisubstituted tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones | NF-κB pathway | Most of the synthesized compounds possessed NF-κB-inhibitory potential. nih.gov |
| 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino[1,2-a]pyrimidin-4-one hydrobromide | Tyrosine kinases | Exhibits notable biological activity, particularly as an inhibitor of certain tyrosine kinases. smolecule.com |
Detailed research findings for a specific derivative, 3-(4-Bromophenyl)-4H-pyrazino[1,2-a]pyrimidin-4-one, are presented in the table below:
| Compound Name | Yield (%) | Melting Point (°C) | 1H NMR (400 MHz, DMSO-d6) δ |
| 3-(4-Bromophenyl)-4H-pyrazino[1,2-a]pyrimidin-4-one | 76 | 254-255 | 9.22 (s, 1H), 8.90 (s, 1H), 8.83 (d, 1H, J = 7.6 Hz), 8.33 (d, 1H, J = 7.6 Hz), 8.30 (d, 2H, J = 8.0 Hz) |
Historical Context and Evolution of Research on Pyrazino 1,2 a Pyrimidin 4 One Scaffolds
Foundational Synthetic Routes to the this compound Core
The construction of the this compound scaffold can be achieved through several foundational synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Intramolecular Cyclization Reactions for Ring Formation
Intramolecular cyclization is a cornerstone in the synthesis of the this compound core. This strategy typically involves the formation of one of the heterocyclic rings by cyclizing a pre-functionalized linear precursor.
A common approach involves the cyclization of a suitably substituted pyrazine (B50134) derivative. For instance, the treatment of N-substituted pyrazin-2-amines with reagents that can provide the remaining atoms for the pyrimidinone ring can lead to the desired bicyclic system. The reaction of 3-amino-2(1H)-pyrazinones with β-ketoesters, such as methyl 3-oxobutanoate, in the presence of an acid catalyst like methanesulfonic acid, affords 4H-pyrazino[1,2-a]pyrimidine-4,9(8H)-diones. thieme-connect.com This reaction proceeds via a Conrad-Limpach type condensation.
Another strategy involves the intramolecular cyclization of appropriately substituted pyrrole (B145914) derivatives. For example, N-phenacyl pyrrole-2-carbonitriles can undergo palladium-catalyzed intramolecular cyclization with aryl boronic acids to yield pyrrolo[1,2-a]pyrazines. researchgate.net Similarly, N-alkyl-N-allyl-pyrrolo-2-carboxamides can be treated with palladium catalysts to achieve regioselective intramolecular cyclization, leading to the formation of pyrrolo[1,2-a]pyrazin-1-ones through an amination reaction. researchgate.net
Furthermore, the intramolecular aza-Wittig reaction has been employed in the synthesis of related pyrazino[2,1-b]quinazoline-3,6-dione cores, which involves the treatment of an N-substituted amino acid with an azido-benzoyl chloride. scielo.br
The following table summarizes representative examples of intramolecular cyclization reactions for the synthesis of this compound and its analogues.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Amino-1-phenylpyrazin-2(1H)-one | Methyl 3-oxobutanoate, methanesulfonic acid, MeCN, 180 °C (microwave) | 2-Methyl-8-phenyl-4H-pyrimido[1,2-a]pyrazine-4,9(8H)-dione | 89 | thieme-connect.com |
| N-Alkyl-N-allyl-pyrrolo-2-carboxamides | Pd catalyst | Pyrrolo[1,2-a]pyrazin-1-ones | High | researchgate.net |
| N-methyl L-phenylalanine | 2-azido benzoyl chloride | Pyrazino[2,1-b]quinazoline-3,6-dione core | - | scielo.br |
Multi-component Reaction Strategies for Complex Scaffolds
Multi-component reactions (MCRs) offer a powerful and efficient approach to construct complex molecular scaffolds like pyrazino[1,2-a]pyrimidin-4-ones in a single step from three or more starting materials. nih.gov This strategy is highly valued for its atom economy, time efficiency, and the ability to generate diverse molecular libraries. nih.gov
One notable MCR is the Ugi four-component reaction (Ugi-4CR), which has been utilized in the synthesis of pyrazino[1,2-a]indole (B3349936) derivatives. researchgate.net This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The resulting Ugi product can then undergo a subsequent intramolecular cyclization to form the desired heterocyclic system. researchgate.netsciengine.com For example, a one-pot synthesis of 1H-pyrazino[1,2-a]quinoxaline-1,5(6H)-diones has been developed using a microwave-assisted Ugi reaction followed by a nucleophilic substitution. sciengine.com
Another example is a three-component reaction between methyl (3-oxopiperazin-2-ylidene)acetate, aromatic aldehydes, and cyclohexane-1,3-diones, which yields 2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinolines. researchgate.net This cascade reaction involves a sequence of condensation, addition, and intramolecular heterocyclization steps. researchgate.net
The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, also serves as a basis for creating related fused heterocyclic systems. nih.gov
The table below presents examples of multi-component reactions leading to this compound analogues.
| Components | Reaction Type | Product | Reference |
| Aldehyde, amine, carboxylic acid, isocyanide | Ugi-4CR/Intramolecular cyclization | Pyrazino[1,2-a]indole derivatives | researchgate.net |
| Methyl (3-oxopiperazin-2-ylidene)acetate, aromatic aldehyde, cyclohexane-1,3-dione | Three-component cascade reaction | 2,3,4,6,7,8,9,10-Octahydro-1H-pyrazino[1,2-a]quinolines | researchgate.net |
| Isocyanide, dialkyl acetylenedicarboxylate, N-(2-heteroaryl)amide | Three-component reaction | 4H-Pyrazino[1,2-a]pyrimidines | researchgate.net |
Transition Metal-Catalyzed Synthetic Approaches
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex heterocyclic systems like pyrazino[1,2-a]pyrimidin-4-ones with high efficiency and selectivity. elsevier.comuwa.edu.au Palladium, nickel, and gold catalysts are frequently employed in these transformations.
Palladium-catalyzed cross-coupling and cyclization reactions are particularly prevalent. For instance, the synthesis of pyrrolo[1,2-a]pyrazines can be achieved through a palladium(II)-catalyzed cascade coupling and intramolecular cyclization of phenylboronic acids and 2-carbonyl- or 2-formylpyrroloacetonitriles. researchgate.net Another example involves the palladium-catalyzed intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides to afford pyrrolo[1,2-a]pyrazin-1-ones. researchgate.net
Nickel catalysis has also been utilized, for example, in the thioetherification of aryl chlorides with thiols, a reaction that can be applied to the synthesis of functionalized heterocyclic systems. uwa.edu.au
Gold catalysts, such as AuCl₃, have been used to activate triple bonds for intramolecular cyclization, as seen in the transformation of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles into pyrazinoindoles. nih.gov
The following table showcases examples of transition metal-catalyzed syntheses of this compound analogues.
| Starting Materials | Catalyst | Product | Reference |
| Phenylboronic acids, 2-carbonyl- or 2-formylpyrroloacetonitriles | Palladium(II) | Pyrrolo[1,2-a]pyrazines | researchgate.net |
| N-Alkyl-N-allyl-pyrrolo-2-carboxamides | Palladium derivative | Pyrrolo[1,2-a]pyrazin-1-ones | researchgate.net |
| 2-Substituted-1-(prop-2-yn-1-yl)-1H-indoles | AuCl₃ | Pyrazinoindoles | nih.gov |
| Aryl chlorides, thiols | Nickel(0)/Xantphos | Aryl thioethers (precursors for heterocycles) | uwa.edu.au |
Metal-Free Cyclization Methodologies
In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the potential toxicity and cost associated with transition metal catalysts. researchgate.netrsc.org Several metal-free cyclization strategies have been successfully applied to the synthesis of this compound and its derivatives.
One approach involves the use of a Brønsted acid as a catalyst. For example, the synthesis of tetrahydrocyclopenta[b]pyrroles has been achieved via a [2 + 2 + 1] annulation reaction catalyzed by a Brønsted acid. rsc.org Another strategy employs a base, such as potassium hydroxide, to mediate domino reactions. This has been used in the synthesis of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones through a Michael/intramolecular nucleophilic substitution pathway. researchgate.net
Furthermore, a metal-free synthetic pathway has been reported for the generation of tetracyclic pyrido and pyrazino thienopyrimidinone molecules from 3-aminothieno[3,2-b]pyridine-2-carboxylate. nih.govmdpi.com This method allows for the construction of complex fused heterocyclic systems without the need for metal catalysts.
The table below provides examples of metal-free cyclization reactions for the synthesis of this compound analogues.
| Starting Materials | Reagents and Conditions | Product | Reference |
| Vinyl selenones, 1H-indole-2-carboxamides | Potassium hydroxide, dichloromethane (B109758) | 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-ones | researchgate.net |
| 3-Aminothieno[3,2-b]pyridine-2-carboxylate | - | Tetracyclic pyrido and pyrazino thienopyrimidinone molecules | nih.govmdpi.com |
| β-chloro-vinyl dithianes, imines | tBuOK, THF | Substituted dihydropyrrole and pyrrole frameworks | rsc.org |
| 4H-Pyrido[1,2-a]pyrimidin-4-one | Disulfides/diselenides, oxidant | 3-ArS/ArSe-4H-pyrido[1,2-a]pyrimidin-4-ones | rsc.org |
Electrochemical Synthesis Techniques
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often proceeding under mild conditions without the need for harsh reagents. researchgate.net This technique has been applied to the synthesis of various heterocyclic compounds, including those related to the this compound scaffold.
For instance, the electrochemical reduction of N-(2-nitroaryl)pyridinium chlorides has been used to synthesize pyrido[1,2-a]benzimidazoles in high yields. researchgate.net This reaction proceeds through the formation of a hydroxylamine (B1172632) intermediate followed by heterocyclization. researchgate.net
Another example is the electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a three-component cyclocondensation reaction. bohrium.com This method provides high product yields and allows for easy workup. bohrium.com The electrochemical properties of related thienodipyrimidine-2,4,5,7-tetra(thi)ones have also been investigated, revealing that thionation makes the molecule a better electron acceptor. arkat-usa.org
The following table highlights examples of electrochemical synthesis of related heterocyclic systems.
| Starting Materials | Reaction Type | Product | Key Findings | Reference |
| N-(2-nitroaryl)pyridinium chlorides | Electrochemical reduction | Pyrido[1,2-a]benzimidazoles | High yields, proceeds via hydroxylamine intermediate | researchgate.net |
| Meldrum's acid, 2-(nitromethylene)imidazolidine, aldehydes | Three-component electrocatalytic cyclocondensation | Tetrahydroimidazo[1,2-a]pyridin-5(1H)-one | High product yield, easy workup | bohrium.com |
| Barbituric acid derivatives | Thionation and electrochemical analysis | Thienodipyrimidine-2,4,5,7-tetra(thi)ones | Thionation increases electron-accepting ability | arkat-usa.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov This technology has been widely adopted in the synthesis of heterocyclic compounds, including the this compound scaffold.
A facile microwave-assisted process has been developed for the construction of the 1H-pyrazino[1,2-a]quinoxaline-1,5(6H)-dione scaffold. sciengine.com This method involves the use of ammonium (B1175870) acetate (B1210297) as a nitrogen source to form the first heterocycle, followed by a nucleophilic substitution to complete the bicyclic system, with the entire process being significantly expedited by microwave irradiation. sciengine.com
Similarly, the synthesis of 4H-pyrazino[1,2-a]-pyrimidine-4,9(8H)-diones from 3-amino-2(1H)-pyrazinones and methyl 3-oxobutanoate is efficiently carried out in a microwave reactor at elevated temperatures, leading to high yields in a short period. thieme-connect.com Microwave irradiation has also been employed in the synthesis of pyrazino-pyrido-pyrimidinones, where it facilitates condensation and cyclization reactions at lower temperatures than previously reported. scielo.brresearchgate.net
The table below summarizes some microwave-assisted syntheses of this compound and its analogues.
| Starting Materials | Conditions | Product | Yield (%) | Reference |
| 3-Amino-1-phenylpyrazin-2(1H)-one, methyl 3-oxobutanoate | 180 °C, 30 min | 2-Methyl-8-phenyl-4H-pyrimido[1,2-a]pyrazine-4,9(8H)-dione | 89 | thieme-connect.com |
| N,N-dimethylacetimidamide derivatives, p-anisidine, AlCl₃ | 160 °C, 60 min | N-(4-methoxyphenyl)-2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | 27 | nih.gov |
| Pyridine (B92270) precursor, L-amino acids | 100-150 °C | Pyrazino-pyrido[2,3-d]pyrimidine-5,7-diones | 22-74 (monosubstituted) | scielo.brresearchgate.net |
| 2-Aminopyridine/pyrazine/pyrimidine, α-bromoketones | H₂O-IPA | Imidazo[1,2-a]pyridines/pyrazines/pyrimidines | Excellent | acs.org |
Solid-Phase Organic Synthesis (SPOS) Applications
Solid-phase organic synthesis (SPOS) has been effectively employed for the generation of libraries of this compound derivatives, particularly for creating peptidomimetics. This technique facilitates the assembly of complex molecules on a solid support, simplifying purification processes.
A notable application of SPOS is in the synthesis of 1,6,8-trisubstituted tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones. koreascience.krpsu.edu In these syntheses, an acetal (B89532) resin is often used as the solid support. The process typically involves the nucleophilic displacement of a bromide on the resin with a primary amine, followed by coupling with an Fmoc-protected α-amino acid. psu.edu After deprotection, a key step involves a tandem acyliminium cyclization, which is triggered by cleavage from the resin with an acid like formic acid, leading to the formation of the bicyclic this compound core. psu.eduresearchgate.net This method allows for diversity at multiple positions by varying the initial primary amine and the amino acid used. researchgate.net
The general scheme for the solid-phase synthesis of these derivatives can be summarized as follows:
Attachment of a linker to a solid support (e.g., acetal resin).
Coupling of the first building block, typically a primary amine.
Coupling of a protected amino acid.
Further modifications, such as reaction with chloroformates and subsequent treatment with amines to form urea-type compounds. psu.edu
Cleavage from the resin and concomitant tandem cyclization to yield the final product. psu.edu
This solid-phase approach has been instrumental in creating focused libraries of these compounds for screening purposes. psu.edu
Solution-Phase Synthetic Approaches
Solution-phase synthesis offers a complementary route to the this compound scaffold and is suitable for both small-scale and large-scale preparations. Various strategies have been developed, often involving intramolecular cyclizations or multicomponent reactions.
One prominent method involves the intramolecular N-acyliminium ion cyclization. nih.gov For instance, a substituted hydropyrazino[1,2-a]pyrimidin-6-one derivative was synthesized stereoselectively from a Cbz-protected aminopropyl-phenylalaninamide precursor bearing an Nα-acetal. nih.gov Treatment of this linear precursor with formic acid triggers the formation of an N-acyliminium ion, which then undergoes intramolecular attack by the carbamate (B1207046) nitrogen to construct the bicyclic system in high yield and with a single diastereomer observed. nih.gov
Another powerful solution-phase strategy is the one-pot, three-component reaction. The synthesis of 4H-pyrazino[1,2-a]pyrimidines has been achieved by reacting N-(2-heteroaryl)amides, isocyanides, and dialkyl acetylenedicarboxylates under mild conditions. researchgate.net The proposed mechanism involves the initial formation of a zwitterionic intermediate from the isocyanide and the acetylenic ester. This intermediate is then trapped by the N-(2-pyrazinyl)amide, leading to a ketenimine which undergoes intramolecular cyclization and rearrangement to furnish the final fused heterocyclic product in good yields. researchgate.net
Furthermore, the synthesis of 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrazino[1,2-a]pyrimidin-4-one has been reported using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate as a key reagent. grafiati.com
Strategies for the Derivatization and Functionalization of this compound
The ability to selectively introduce functional groups onto the this compound core is crucial for exploring structure-activity relationships. Research has focused on regioselective functionalization, employing diverse starting materials, and optimizing reaction conditions to maximize yields and selectivity.
Regioselective Functionalization Techniques
Regioselective functionalization allows for the precise modification of specific positions on the heterocyclic scaffold. While research on the this compound core itself is specific, analogous strategies from closely related fused N-heterocycles provide significant insight.
For the related imidazo[1,2-a]pyrazine (B1224502) scaffold, calculation-assisted regioselective metalations have proven highly effective. nih.govrsc.org The use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl allows for selective deprotonation at specific positions. The resulting organometallic intermediates can then be quenched with a variety of electrophiles (e.g., iodine, aldehydes, allylic bromides) to install functional groups at positions that are otherwise difficult to access. nih.govrsc.org For example, using TMPMgCl·LiCl on 6-chloroimidazo[1,2-a]pyrazine (B1590719) leads to selective magnesiation at position 3, while TMP₂Zn·2MgCl₂·2LiCl directs zincation to position 8. nih.gov
Drawing parallels from the pyrido[1,2-a]pyrimidin-4-one system, direct C-H functionalization methods are prominent. researchgate.net These include:
Sulfenylation: Iodine-catalyzed direct sulfenylation at the C3 position using sulfonyl hydrazides under metal-free conditions. grafiati.com
Selenylation: N-Iodosuccinimide-catalyzed regioselective selenylation at the C3 position with diselenides. researchgate.net
Cross-Coupling: Palladium-catalyzed Suzuki coupling reactions on halogenated precursors to introduce aryl and other groups. mdpi.com
These methods highlight the potential for regioselective derivatization of the this compound core through carefully chosen reagents and catalysts.
Utilization of Diverse Starting Materials and Precursors
The diversity of the final this compound derivatives is directly linked to the range of available starting materials and precursors. Synthetic routes are often designed to be convergent, allowing for late-stage introduction of diversity elements.
One of the most common and versatile approaches to building the core pyrazinone ring is the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. rsc.org This method allows for variability based on the chosen amino acid and dicarbonyl component.
Multicomponent reactions inherently utilize a diverse set of simple starting materials. As mentioned, the one-pot synthesis of 4H-pyrazino[1,2-a]pyrimidines can be achieved from a combination of N-(2-pyrazinyl)amides, various isocyanides, and dialkyl acetylenedicarboxylates, with each component contributing to the final structure's diversity. researchgate.net
For the synthesis of related fumiquinazoline analogs, which feature a pyrazino-pyrido-pyrimidinone core, a sequential one-pot method has been developed using a pyridine precursor and a variety of L-amino acids. scielo.br This highlights the use of a broad range of protected amino acids with different electronic and structural side chains to generate a library of complex, multi-substituted products. scielo.br
The following table summarizes various precursors used in the synthesis of pyrazino[1,2-a]pyrimidin-4-ones and related structures:
| Precursor Type | Specific Example(s) | Resulting Scaffold | Reference(s) |
| α-Amino Acid Derivatives | Fmoc-Leu-OH, Fmoc-Val-OH | Tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-dione | psu.edu |
| Heterocyclic Amides | N-(2-pyrazinyl)amide | 4H-Pyrazino[1,2-a]pyrimidine | researchgate.net |
| Activated Acrylates | Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate | 4H-Pyrazino[1,2-a]pyrimidin-4-one | grafiati.com |
| Acyclic Diamines | (3-Aminopropyl)-carbamic acid benzyl (B1604629) ester | Octahydropyrazino[1,2-a]pyrimidin-6-one | nih.gov |
| Cyanoenamines | 2-cyano-3-(dimethylamino)acrylamides | Pyrazino-pyrido-pyrimidinones | scielo.brnih.gov |
Optimization of Reaction Conditions for Enhanced Yields and Selectivity
Optimizing reaction conditions such as solvent, temperature, reaction time, and catalyst system is paramount for achieving high yields and selectivity in the synthesis of this compound derivatives.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. scielo.br In the synthesis of pyrazino-pyrido-pyrimidinone cores, controlled microwave irradiation at specific temperatures (e.g., 100 °C for initial coupling, 150 °C for cyclization) proved more effective than conventional heating or harsher microwave conditions, which led to decomposition or unwanted byproducts. scielo.brresearchgate.net This technique often reduces reaction times from hours to minutes and can improve yields. mdpi.com
The choice of solvent can also be critical. For example, in the synthesis of 1-alkyl-3,5-diaryl trisubstituted 2(1H)-pyrazinones, deep eutectic solvents (DESs) like glycerol/choline chloride were found to give better yields than traditional organic solvents such as THF or DMF. rsc.org
The following table shows an example of reaction condition optimization for a related multicomponent synthesis of pyrazole-tethered imidazopyridines, illustrating the systematic approach to improving yield.
| Entry | Catalyst (10 mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | None | Water | 100 | 16 | 0 |
| 2 | La(OTf)₃ | Water | 100 | 12 | 35 |
| 3 | La(OTf)₃ | Toluene | 100 | 10 | 60 |
| 4 | La(OTf)₃ | Dioxane | 100 | 10 | 75 |
| 5 | La(OTf)₃ | Acetonitrile | 80 | 8 | 85 |
| 6 | La(OTf)₃ | Methanol | Reflux | 6 | 92 |
| 7 | Yb(OTf)₃ | Methanol | Reflux | 6 | 88 |
| 8 | Sc(OTf)₃ | Methanol | Reflux | 6 | 82 |
| Adapted from a study on a similar multicomponent reaction to illustrate the optimization process. researchgate.net |
The development and screening of catalyst systems are central to enhancing the efficiency and selectivity of synthetic routes toward pyrazino[1,2-a]pyrimidin-4-ones. Both metal-based and metal-free catalysts have been explored.
In multicomponent reactions for synthesizing related fused heterocycles, a variety of Lewis acid catalysts are often screened. Lanthanide triflates, such as La(OTf)₃, Yb(OTf)₃, and Sc(OTf)₃, have been shown to be effective, with La(OTf)₃ often providing the highest yields. researchgate.net
For cross-coupling reactions to functionalize the heterocyclic core, palladium catalysts are widely used. For instance, Pd(dppf)Cl₂·DCM has been successfully employed for Suzuki coupling reactions on chlorinated thieno[3,2-d]pyrimidin-6-one scaffolds, which are analogous to pyrazinopyrimidinones. mdpi.com
Metal-free catalysis represents a greener and often more cost-effective alternative. Iodine has been used to catalyze the C-H sulfenylation of related pyrido[1,2-a]pyrimidin-4-ones. grafiati.com Similarly, sulphamic acid, an inexpensive and solid acid catalyst, has been effectively used in one-pot, three-component syntheses of 4H-pyrido[1,2-a]pyrimidine derivatives. researchgate.net The development of heterogeneous catalysts, such as copper on manganese oxide-2 (Cu/OMS-2), also offers advantages in terms of catalyst recovery and reuse for the synthesis of related fused pyrimidinones (B12756618). grafiati.com
Solvent Selection and Its Influence on Reactivity
The choice of solvent is a critical parameter in the synthesis of this compound and its analogs, as it can significantly impact reaction rates, yields, and even the course of the reaction. biotage.comajms.iq Solvents not only dissolve reactants to facilitate interaction but can also influence reaction kinetics and the formation of by-products. biotage.com
In the synthesis of related heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones, the use of water as a solvent has been shown to be more efficient than organic solvents in certain reactions, highlighting the potential for environmentally benign solvent choices. researchgate.net For instance, a catalyst-free reaction to produce pyrido[1,2-a]pyrimidin-4-one derivatives with a carboxylate group at the C-3 position demonstrated higher efficiency in water compared to organic solvents. researchgate.net
The polarity of the solvent plays a crucial role. scielo.br In microwave-assisted synthesis, polar solvents can absorb microwave energy and transfer it to the reactants, potentially accelerating the reaction. scielo.br However, this can sometimes lead to results similar to conventional heating. scielo.br Conversely, nonpolar solvents have minimal interaction with microwaves, allowing for more specific absorption by the reactants. scielo.br
The impact of different solvents on reaction yield has been demonstrated in various synthetic preparations. For example, a comparison of solvents in a microwave-assisted organic synthesis showed that "inert" solvents can lead to better yields. biotage.com In one study, reactions conducted in dichloromethane (DCM) resulted in a significantly higher yield (86.5%) compared to dimethyl sulfoxide (B87167) (DMSO) (26.5%). biotage.com
Table 1: Effect of Solvent on Reaction Yield biotage.com
| Solvent | Reaction Yield (%) |
| Dichloromethane (DCM) | 86.5 |
| Ethyl Acetate (EtOAc) | Not specified |
| Dimethylformamide (DMF) | Not specified |
| Dimethyl Sulfoxide (DMSO) | 26.5 |
This table is based on a study comparing the synthesis of a related compound in different solvents and illustrates the significant impact of solvent choice on product yield.
Temperature and Pressure Control in Reaction Optimization
Temperature and pressure are fundamental parameters that are meticulously controlled to optimize the synthesis of this compound derivatives. These factors directly influence reaction kinetics, product selectivity, and yield.
In many chemical transformations, higher temperatures are required to overcome activation energy barriers. biotage.com For instance, in the synthesis of 1,2,4-triazolo[1,5-a]pyridines, a related nitrogen-containing heterocyclic system, increasing the reaction temperature in a microwave-mediated process from 100 °C and 120 °C to 140 °C led to an improved yield of the desired product. mdpi.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique where precise temperature and pressure control is crucial. athensjournals.gr This technology allows for rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. scielo.brathensjournals.gr For example, a three-component, one-pot synthesis of pyrazino-pyrido-pyrimidinone analogs was successfully carried out under controlled microwave irradiation at lower temperatures than previously reported methods. scielo.brscielo.br In some cases, reactions that are sluggish at room temperature can be significantly accelerated with controlled heating. acs.org
Pressure also plays a vital role, particularly in reactions involving volatile reagents or intermediates, or when trying to increase the boiling point of a solvent to allow for higher reaction temperatures. athensjournals.gr Modern microwave reactors are equipped with pressure sensors to ensure the safe and controlled execution of reactions. scielo.br
Advanced Techniques for Yield Maximization
To enhance the efficiency and yield of this compound synthesis, a variety of advanced techniques are employed. These methods often focus on improving reaction conditions, simplifying procedures, and increasing atom economy.
One-Pot, Multi-Component Reactions (MCRs): These reactions involve the combination of three or more reactants in a single vessel to form the final product, which streamlines the synthetic process by eliminating the need for isolating intermediates. rasayanjournal.co.inresearchgate.net This approach is not only efficient but also aligns with the principles of green chemistry by reducing solvent usage and waste generation. rasayanjournal.co.in A one-pot, three-component synthesis has been successfully used to prepare 4H-pyrazino[1,2-a]pyrimidines in good yields under mild conditions. researchgate.net Similarly, a sequential one-pot method has been developed for the rapid synthesis of novel pyrazino-pyrido-pyrimidinones. scielo.brscielo.br
Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation has become a valuable tool for accelerating reactions and improving yields. scielo.brathensjournals.gr This technique allows for direct and efficient energy transfer to the reactants, often resulting in shorter reaction times and cleaner product formation. athensjournals.gr The synthesis of various heterocyclic compounds, including this compound analogs, has benefited from this technology. mdpi.comscielo.brscielo.brresearchgate.net
Catalysis: The use of catalysts can significantly enhance reaction rates and selectivity. Both homogeneous and heterogeneous catalysts are employed in the synthesis of related heterocyclic systems. For example, a silver-catalyzed intermolecular cyclization of 2-aminopyridines with alkynoates has been developed for the synthesis of 2-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones. researchgate.net In another instance, a reusable TsOH-SiO2 heterogeneous catalyst was used for the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives under solvent-free conditions. researchgate.net
Solid-Phase Synthesis: This technique involves attaching a reactant to a solid support, which simplifies purification as by-products and excess reagents can be washed away. This method has been utilized for the synthesis of 1,6,8-trisubstituted tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones. rsc.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthetic strategies for this compound and its derivatives to minimize environmental impact and enhance safety. rasayanjournal.co.innih.gov
Key green chemistry principles applied in this context include:
Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.org One-pot, multi-component reactions are a prime example of this principle in action. rasayanjournal.co.innih.gov
Use of Safer Solvents and Auxiliaries: Efforts are made to replace hazardous solvents with greener alternatives such as water, or to conduct reactions under solvent-free conditions. rasayanjournal.co.inajms.iq The use of ionic liquids, which can be designed for low toxicity and biodegradability, is also a promising approach. rasayanjournal.co.in
Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones as they are more efficient and generate less waste. rasayanjournal.co.in The use of recyclable heterogeneous catalysts further enhances the green credentials of a synthetic process. researchgate.net
Designing for Degradation: While not always a primary focus in early-stage synthesis, designing molecules that will degrade into benign products after their intended use is a long-term goal of green chemistry. athensjournals.gr
The adoption of these principles not only leads to more environmentally friendly processes but also often results in economic benefits through reduced waste, lower energy consumption, and simplified procedures. rasayanjournal.co.in
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms involved in the synthesis of pyrazino[1,2-a]pyrimidin-4-ones is crucial for optimizing reaction conditions and designing novel synthetic routes.
A common mechanistic pathway in the formation of related fused pyrimidine systems involves a series of cyclization and rearrangement steps. For example, in a three-component synthesis of 4H-pyrazino[1,2-a]pyrimidines, the proposed mechanism involves the initial formation of a zwitterionic intermediate from the reaction of an isocyanide and an acetylenic ester. researchgate.net This intermediate is then trapped by an N-(2-heteroaryl)amide to form a ketenimine. Subsequent intramolecular cyclization and rearrangement lead to the final fused heterocyclic product. researchgate.net
In another example, the synthesis of pyrimidine derivatives through the reaction of carbonyl compounds with amidines is proposed to proceed via a TEMPO-mediated complexation, followed by enamine addition, transient α-occupation, β-TEMPO elimination, and finally, cyclization. rsc.org
The synthesis of dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivatives is proposed to initiate with an acid-catalyzed Pictet-Spengler reaction between an arylglyoxal and N-ethylaminopyrrole. acs.org This is followed by the formation of a phosphorus ylide from triphenylphosphine (B44618) and dimethylacetylenedicarboxylate, which then reacts with the initial adduct to form the final product. acs.org
Computational studies are also employed to support proposed reaction mechanisms. For instance, in the unexpected formation of 2-amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one from the attempted cyclization of a pyrrole ester, theoretical calculations were used to investigate the formation mechanism of the six-membered ring product over the expected seven-membered ring. acs.org
Electrophilic Substitution Reactions on the this compound System
The this compound ring system is characterized by the presence of multiple nitrogen atoms, which are inherently electron-withdrawing. This electronic nature significantly deactivates the heterocyclic core towards electrophilic aromatic substitution. Similar to other nitrogen-rich heterocycles like pyrazine, the system is generally less susceptible to reactions with electrophiles.
Detailed experimental studies focusing specifically on electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation directly on the this compound scaffold are not extensively reported in the scientific literature. The inherent low reactivity of the electron-deficient rings likely necessitates harsh reaction conditions, which may lead to decomposition or low yields, thereby limiting the synthetic utility of this approach.
Nucleophilic Substitution Reactions and Their Applications
Nucleophilic substitution represents a cornerstone for the functionalization of the this compound core. These reactions are primarily employed to introduce diverse side chains, often with the goal of modulating the compound's biological activity.
A key synthetic strategy involves the initial formation of a 2-hydroxy-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-4-one intermediate. smolecule.com This intermediate serves as a versatile precursor for subsequent nucleophilic substitution at the C2 position. The hydroxyl group can be O-alkylated under base-catalyzed conditions with various tertiary aminoalkyl halides. smolecule.com This reaction introduces aminoalkoxy side chains, a common feature in many centrally active agents. The general mechanism involves the deprotonation of the C2-hydroxyl group by a base, creating a nucleophilic alkoxide that then displaces the halide from the aminoalkyl halide.
This methodology is crucial for creating libraries of compounds for pharmacological screening. For instance, a series of 3-phenyl-2-(tertiary aminoalkoxy)-4H-pyrazino[1,2-a]pyrimidin-4-ones were synthesized to explore their effects on the central nervous system. smolecule.com
| Reactant 1 | Reactant 2 (Nucleophile) | Base | Product | Application |
| 2-Hydroxy-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-4-one | 3-Diethylaminopropyl chloride | Sodium Hydride | 3-Phenyl-2-(3-diethylaminopropoxy)-4H-pyrazino[1,2-a]pyrimidin-4-one | Pharmaceutical research smolecule.com |
| 2-Hydroxy-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-4-one | 2-Diethylaminoethyl chloride | Sodium Hydride | 3-Phenyl-2-(2-diethylaminoethoxy)-4H-pyrazino[1,2-a]pyrimidin-4-one | CNS activity screening |
| Halogenated this compound | Various amines | N/A | Amine-substituted pyrazino[1,2-a]pyrimidin-4-ones | Synthesis of TREM2 agonists google.com |
This table presents illustrative examples of nucleophilic substitution reactions on the this compound scaffold based on reported synthetic strategies.
Furthermore, patent literature describes the reaction of halo-substituted this compound intermediates with various amines, indicating that nucleophilic aromatic substitution (SNAr) of a leaving group like a halogen is a viable and utilized pathway for C-N bond formation. google.com
C-H Functionalization Strategies for Direct Derivatization
Direct C-H functionalization is a powerful modern tool for derivatizing heterocyclic cores without the need for pre-functionalized starting materials. However, for the this compound system specifically, published research on these advanced transformations is limited. While analogous systems like pyrido[1,2-a]pyrimidin-4-one have been extensively studied in this context, direct translation of these methods to the pyrazino core has not been widely reported.
Arylation and Alkenylation Reactions
Direct C-H arylation and alkenylation reactions, which typically involve transition-metal catalysis to couple the heterocycle with aryl or vinyl partners, have not been specifically detailed for the this compound scaffold in the surveyed literature.
Chalcogenation Reactions (Sulfenylation, Selenylation)
The direct introduction of sulfur (sulfenylation) or selenium (selenylation) moieties onto the this compound ring via C-H activation has not been a focus of reported studies.
Phosphonation and Azidation Reactions
Similarly, there is a scarcity of research on the direct C-H phosphonation or azidation of the this compound system. While phosphonation of simpler 2(1H)-pyrazinones has been achieved, these methods have not been explicitly applied to the fused pyrimidinone system.
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
In contrast to the limited reports on C-H functionalization, palladium-catalyzed cross-coupling reactions are a demonstrated and effective strategy for elaborating the this compound scaffold. These reactions rely on a pre-installed halogen atom (typically bromine or chlorine) on the heterocyclic core, which is then coupled with a suitable partner, such as a boronic acid or its ester.
A notable example is the Suzuki-Miyaura cross-coupling reaction. A 7-bromo-2,3-dimethyl-4H-pyrazino[1,2-a]pyrimidin-4-one was successfully coupled with a dihydropyridine (B1217469) boronic acid ester to create a C-C bond at the C7 position. google.com This transformation is critical in the synthesis of complex molecules for therapeutic applications, such as compounds designed to treat spinal muscular atrophy. google.com The reaction proceeds under standard palladium catalysis, highlighting the utility of this method for late-stage functionalization.
Patent literature also supports the use of various palladium-catalyzed couplings, including reactions with organozinc reagents (Negishi-type) and amines (Buchwald-Hartwig type), to introduce carbon- and nitrogen-based substituents onto the core structure. google.com
| Substrate | Coupling Partner | Catalyst System | Base | Product | Reaction Type |
| 7-Bromo-2,3-dimethyl-4H-pyrazino[1,2-a]pyrimidin-4-one | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate | PdCl2(dppf) | K2CO3 | 7-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2,3-dimethyl-4H-pyrazino[1,2-a]pyrimidin-4-one | Suzuki-Miyaura Coupling google.com |
This table details a specific example of a Suzuki-Miyaura cross-coupling reaction used to functionalize the this compound core.
Ring Expansion and Contraction Reactions of Fused Systems
The manipulation of the core bicyclic structure of this compound and its derivatives through ring expansion and contraction reactions offers a powerful strategy for the synthesis of diverse heterocyclic frameworks. These transformations often proceed through reactive intermediates and are influenced by the substitution pattern and reaction conditions.
While specific studies on the ring expansion of the this compound core are not extensively documented, reactions on related saturated systems, such as hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one, suggest potential pathways. For instance, interaction with α,β-unsaturated ketones under acidic conditions can lead to the formation of seven-membered rings through conjugate addition-cyclization sequences .
Conversely, ring contraction reactions have been reported for closely related aza-analogues. The thermal transformations of 3-azido-4H-azino[1,2–x]pyrimidin-4-ones, which are structurally analogous to 3-azido-pyrazino[1,2-a]pyrimidin-4-one, have been studied. grafiati.comresearchgate.net When heated in acetic anhydride (B1165640) or acetic acid, these compounds undergo ring contraction to yield N-acetylated 3-aminoimidazo[1,2–x]azine derivatives in yields ranging from 30–89% grafiati.comresearchgate.net. This transformation proceeds via a nitrene intermediate, which triggers a rearrangement and contraction of the pyrimidinone ring to form a five-membered imidazole (B134444) ring. The specific products are dependent on the solvent used grafiati.comresearchgate.net.
| Starting Material | Reagent/Solvent | Product | Yield (%) | Reference |
| 3-azido-4H-azino[1,2–x]pyrimidin-4-ones | Acetic Anhydride | N-acetylated 3-aminoimidazo[1,2–x]azine derivatives | 30-89 | grafiati.comresearchgate.net |
| 3-azido-4H-azino[1,2–x]pyrimidin-4-ones | Acetic Acid | N-acetylated 3-aminoimidazo[1,2–x]azine derivatives | 30-89 | grafiati.comresearchgate.net |
This table presents data for close structural analogs of this compound.
Photochemical and Electrochemical Reaction Pathways
The unique electronic properties of the this compound scaffold, arising from the presence of multiple nitrogen atoms and a conjugated system, make it a candidate for interesting photochemical and electrochemical transformations.
Photochemical Reactions:
The photochemistry of fused pyrimidinones is an area of active investigation. While direct photochemical studies on this compound are limited, the behavior of its constituent rings, pyrazinone and pyrimidinone, provides valuable insights. Pyrazin-2(1H)-ones have been shown to react with singlet oxygen upon irradiation to form stable endoperoxides rsc.orgpsu.edu. In the presence of an alcohol and oxygen, irradiation can lead to N-alkyl-acetamide derivatives via the endoperoxide intermediate rsc.orgpsu.edu. However, in the absence of oxygen, pyrazin-2(1H)-ones were found to be inert to photolysis rsc.orgpsu.edu.
Furthermore, the photochemistry of 4-pyrimidinones has been studied at low temperatures, revealing the formation of Dewar pyrimidinones as intermediates acs.org. The photochemistry of pyrimidine N-oxides, another related class of compounds, has been shown to result in ring expansion or contraction depending on the substitution pattern and reaction conditions wur.nl. For instance, irradiation of certain pyrimidine N-oxides can lead to the formation of seven-membered rings wur.nl. The photochemical synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives, a structurally similar fused system, has also been reported, suggesting the potential for photo-induced cyclization reactions grafiati.com.
Electrochemical Reactions:
The electrochemical behavior of this compound is of interest for applications in sensing and electro-organic synthesis. Studies on related fused pyrimidine systems, such as triazolopyrimidinones, have demonstrated their electrochemical activity nih.govdergipark.org.tr. The electrochemical oxidation of these compounds is typically irreversible and can be diffusion-controlled or adsorption-controlled depending on the specific structure nih.gov. The interaction of these fused pyrimidines with DNA has been investigated using electrochemical methods, showing shifts in the peak potential of dsDNA, which suggests binding interactions nih.govdergipark.org.tr.
Electrochemical methods have also been employed for the synthesis of related fused pyridine and pyrimidine derivatives researchgate.netresearchgate.net. For example, an electrochemical approach has been used for the convenient and economical synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives researchgate.net. Furthermore, the electrochemical reduction of purines, pyrimidines, and imidazoles has been extensively studied, providing a foundation for understanding the redox processes of more complex fused systems acs.org. The electrochemical properties of thienodipyrimidine-tetra(thi)ones, which feature a central pyrazine ring, have also been investigated, revealing that thionation of the carbonyl groups makes the molecule a better electron acceptor cardiff.ac.uk. A direct alkoxylation of the C(sp²)−H bond in pyrido[1,2-a]pyrimidin-4-ones has been achieved under electrochemical conditions without the need for a transition metal or external oxidant researchgate.net.
| Compound Class | Electrochemical Process | Key Findings | Reference |
| Triazolopyrimidinones | Oxidation | Irreversible, diffusion or adsorption controlled. Interacts with dsDNA. | nih.govdergipark.org.tr |
| Pyrido[1,2-a]pyrimidin-4-ones | Alkoxylation | Direct C(sp²)−H alkoxylation without metal catalyst. | researchgate.net |
| Thienodipyrimidine-tetra(thi)ones | Reduction | Thionation increases electron acceptor properties. | cardiff.ac.uk |
This table summarizes findings for classes of compounds analogous to this compound.
Structural Characterization and Computational/theoretical Studies of Pyrazino 1,2 a Pyrimidin 4 One
Advanced Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopic methods provide invaluable information regarding the connectivity of atoms, molecular formula, and the nature of functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. While specific experimental NMR data for the parent Pyrazino[1,2-a]pyrimidin-4-one are not widely available in the literature, analysis of related pyrazino and pyrimidine (B1678525) derivatives allows for the prediction of characteristic chemical shifts.
For the this compound scaffold, the proton (¹H) NMR spectrum is expected to show distinct signals for the protons on both the pyrazine (B50134) and pyrimidine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group. Similarly, the carbon-13 (¹³C) NMR spectrum would provide key information on the chemical environment of each carbon atom, with the carbonyl carbon appearing at a characteristic downfield shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and have not been experimentally verified for the parent compound.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~165.0 |
| C3 | 7.5 - 8.0 | ~120.0 - 125.0 |
| C4 | - | ~160.0 (C=O) |
| C6 | 8.0 - 8.5 | ~145.0 - 150.0 |
| C7 | 7.0 - 7.5 | ~115.0 - 120.0 |
| C8 | 8.5 - 9.0 | ~150.0 - 155.0 |
| C9a | - | ~140.0 - 145.0 |
In related pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives, the protons on the pyrazine ring are typically observed in the aromatic region of the ¹H NMR spectrum. For substituted pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, the protons of the pyrimidine ring also resonate at downfield shifts, often with observable coupling constants that aid in structural assignment. nih.gov
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and, consequently, the molecular formula of a compound. This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous assignment of the elemental composition.
Table 2: Theoretical Exact Mass of this compound
| Molecular Formula | Theoretical Exact Mass (m/z) |
| C₇H₅N₃O | 147.0433 |
Infrared (IR) spectroscopy is a fundamental technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by the absorption bands of the carbonyl group and the aromatic C-H and C=N bonds.
The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1700 cm⁻¹. The exact position of this band can provide insights into the electronic environment of the carbonyl group. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=N and C=C stretching vibrations of the heterocyclic rings would be observed in the 1400-1600 cm⁻¹ region. In studies of related pyrazine-2-carboxylic acid derivatives, the C=O stretch was observed at 1665 cm⁻¹ and 1678 cm⁻¹. hilarispublisher.com
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound (Note: These are predicted values based on analogous structures and have not been experimentally verified for the parent compound.)
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Carbonyl (C=O) Stretch | 1650 - 1700 |
| Aromatic C=N Stretch | 1500 - 1600 |
| Aromatic C=C Stretch | 1400 - 1500 |
X-ray Crystallography for Precise Structural Analysis
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of atoms.
For molecules like this compound, which can potentially exist in different tautomeric forms, X-ray crystallography is crucial for identifying the predominant tautomer in the solid state. Pyrimidin-4-one derivatives are known to exhibit keto-enol tautomerism. chemicalbook.comresearchgate.net Computational studies on 4-pyrimidone suggest that the keto form is the most stable structure. chemicalbook.com
A crystallographic study of 2-amino-5,6-dimethylpyrimidin-4-one revealed the existence of two different tautomeric forms in the solid state, highlighting the influence of the crystalline environment on tautomeric preference. nih.gov While a specific crystal structure for the parent this compound is not available, analysis of related fused pyrimidine systems suggests that the molecule is likely to be largely planar, with the solid-state conformation influenced by crystal packing forces.
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. X-ray crystallography allows for the detailed analysis of these interactions, which include hydrogen bonds, π–π stacking, and other van der Waals forces.
In the crystal structure of related pyrimidine derivatives, N—H⋯O and N—H⋯N hydrogen bonds are common and play a significant role in the formation of supramolecular assemblies. nih.gov For this compound, the presence of the carbonyl oxygen and the nitrogen atoms of the pyrazine and pyrimidine rings provides sites for hydrogen bonding, which would be a key factor in its crystal packing. Furthermore, the aromatic nature of the fused ring system suggests the likelihood of π–π stacking interactions between adjacent molecules. The analysis of intermolecular interactions in the crystal lattice is crucial for understanding the physical properties of the solid material.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as indispensable tools in the modern drug discovery pipeline, offering profound insights into the structural, electronic, and interactive properties of molecules like this compound and its derivatives. These in silico methods allow for the rational design of novel compounds, prediction of their biological activities, and elucidation of their mechanisms of action at a molecular level. While comprehensive computational studies on the unsubstituted parent scaffold are not extensively documented, a wealth of research on its various derivatives highlights the utility of these theoretical approaches. The following sections detail the application of key computational techniques to understand the chemical behavior and therapeutic potential of this important heterocyclic system.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For the this compound scaffold, DFT calculations are crucial for determining optimized molecular geometry, electronic properties, and reactivity descriptors. physchemres.org Such studies are typically performed using functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. physchemres.orgcore.ac.ukresearchgate.net
Key parameters derived from DFT calculations provide a detailed picture of the molecule's behavior:
Optimized Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles of the lowest energy conformation of the molecule. physchemres.org
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. physchemres.orgresearchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with biological targets like proteins and enzymes. physchemres.org
Table 1: Key Parameters Calculated Using Density Functional Theory (DFT)
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest-energy 3D arrangement of atoms, including bond lengths and angles. | Provides the most stable structure for further analysis like docking. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A measure of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations provide critical insights into their conformational flexibility and the stability of their interactions with biological targets. nih.govnih.gov
In a typical MD simulation, a ligand-receptor complex, often obtained from molecular docking, is placed in a simulated physiological environment (e.g., a water box with ions). mdpi.com The system's trajectory is then calculated over a set period, ranging from nanoseconds to microseconds, by solving Newton's equations of motion. mdpi.commdpi.com
A notable study on Pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives, which share a similar fused core, employed MD simulations to understand their binding to the Flaviviridae RNA-dependent RNA polymerase (RdRp). mdpi.com The stability of the complex was assessed by analyzing key metrics:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable, plateauing RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov
Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues or ligand atoms. It helps identify flexible regions of the protein and parts of the ligand that are more mobile within the binding pocket. nih.gov
These simulations can confirm the binding mode predicted by docking, reveal important dynamic interactions (like water-mediated hydrogen bonds), and provide a more accurate estimation of binding free energies. nih.gov
Table 2: Example Parameters for Molecular Dynamics (MD) Simulation of a Pyrazino-indole Derivative Complex
| Parameter | Specification | Purpose |
|---|---|---|
| Software | Desmond Molecular Dynamics System | A common software package for performing MD simulations. |
| Force Field | OPLS_2005 | A set of parameters used to describe the potential energy of the system. |
| Solvent Model | TIP3P Water Model | Explicitly models the surrounding water molecules. |
| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1.01325 bar | Simulates atmospheric pressure. |
| Simulation Time | 250 - 1000 ns | The duration over which the system's dynamics are observed. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful as they consider the three-dimensional properties of molecules.
For classes of compounds including pyrimidine-fused heterocycles, CoMFA and related techniques like CoMSIA (Comparative Molecular Similarity Indices Analysis) have been successfully applied to guide the design of more potent inhibitors. nih.gov The process involves:
Dataset Selection: A series of structurally related compounds with a known range of biological activities (e.g., IC₅₀ values) is chosen.
Molecular Alignment: All molecules in the dataset are aligned based on a common scaffold or a pharmacophore model.
Field Calculation: The steric (shape) and electrostatic (charge) fields around each molecule are calculated on a 3D grid. CoMSIA extends this by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov
Statistical Analysis: Partial Least Squares (PLS) regression is used to build a mathematical model that correlates the variations in these fields with the variations in biological activity.
The quality of a 3D-QSAR model is judged by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. researchgate.netnih.gov The output of a CoMFA or CoMSIA study is a set of 3D contour maps that visually represent regions where modifications to the molecular structure would likely enhance or diminish activity. For example, a green contour in a steric map might indicate that adding a bulky group in that region would increase activity, while a red contour in an electrostatic map might suggest that a negative charge is favored. nih.gov These models provide a rational basis for the future design of more active this compound derivatives. nih.gov
Table 3: Statistical Parameters for a Typical 3D-QSAR Model
| Parameter | Description | Indication of a Good Model |
|---|---|---|
| q² (Cross-validated r²) | A measure of the model's internal predictive ability, often determined by the leave-one-out method. | q² > 0.5 |
| r² (Non-cross-validated r²) | A measure of how well the model fits the training set data. | High value, close to 1.0 |
| PLS Components | The number of latent variables used in the Partial Least Squares regression model. | Optimized to maximize q² |
| F-value | The Fisher test value, indicating the statistical significance of the model. | High value |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions for scaffolds like this compound. nih.govmdpi.comnih.gov
The process involves placing the ligand in the binding site of the protein and sampling numerous possible conformations and orientations. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower scores generally indicating more favorable binding. samipubco.com
Docking studies on various pyrimidine-fused heterocycles have revealed their potential to interact with a diverse range of biological targets, providing insights that are applicable to the this compound scaffold. These studies have successfully predicted binding modes and identified key interactions, such as:
Hydrogen Bonds: Crucial for anchoring the ligand in the active site. For example, docking studies of pyrimidin-7-one compounds with the SARS-CoV-2 main protease highlighted hydrogen bonding with key residues like His41, Cys145, and Glu166. nih.gov
π-π Stacking: Aromatic interactions between the heterocyclic rings of the ligand and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Histidine). nih.gov
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein binding pocket.
These studies are instrumental in structure-activity relationship (SAR) analysis, explaining why certain substitutions on the core scaffold lead to increased or decreased biological activity. nih.gov
Table 4: Summary of Molecular Docking Studies on Pyrimidine-Fused Heterocycle Derivatives
| Compound Class | Protein Target | Key Interacting Residues | Potential Application |
|---|---|---|---|
| Pyrazino[1,2-a]indole-diones | Flaviviridae RdRp | T181 | Antiviral (HCV, Dengue) mdpi.com |
| Pyrido[1,2-a]pyrimidin-4-ones | SHP2 Phosphatase | - | Anticancer nih.gov |
| Pyrazolo[3,4-d]pyrimidinones | COX-2 | - | Anti-inflammatory mdpi.com |
| mdpi.comnih.govpjps.pktriazolo[1,5-a]pyrimidin-7-ones | SARS-CoV-2 Mpro | His41, Cys145, Glu166 | Antiviral (COVID-19) nih.gov |
A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling is a powerful tool for identifying these key features from a set of active compounds and using them to design new molecules or search databases for novel hits. pjps.pknih.gov
For a class of compounds like this compound derivatives, a pharmacophore model can be generated based on the structures of the most active analogs. nih.govacs.org These models typically consist of features such as:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (HY) groups
Aromatic Rings (AR)
Positive/Negative Ionizable centers
For instance, a five-point pharmacophore model (AHHRR) was developed for a series of pyrozolo[1,5-a]pyridine analogues, which successfully identified one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as being crucial for their inhibitory activity. nih.gov Similarly, a pharmacophore for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives identified H-bond acceptors, a donor, an aromatic center, and a hydrophobic feature as key elements. nih.gov
Once validated, a pharmacophore model can be used as a 3D query to screen large compound libraries (virtual screening) to identify new molecules that possess the required features and are therefore likely to be active. researchgate.net This approach is significantly faster and more cost-effective than high-throughput experimental screening and is a cornerstone of rational drug design for discovering novel agents based on the this compound scaffold.
Table 5: Common Features in a Pharmacophore Model for Pyrimidine-Fused Heterocycles
| Feature | Abbreviation | Description | Example Interaction |
|---|---|---|---|
| Hydrogen Bond Acceptor | HBA / A | An atom or group with a lone pair of electrons (e.g., carbonyl oxygen, ring nitrogen). | Interacts with -NH or -OH groups in the protein. |
| Hydrogen Bond Donor | HBD / D | An atom with an electropositive hydrogen (e.g., -NH group). | Interacts with carbonyl oxygen or carboxylate groups in the protein. |
| Hydrophobic Group | HY / H | A nonpolar group (e.g., alkyl or aryl substituent). | Fits into a nonpolar pocket of the receptor. |
| Aromatic Ring | AR / R | A planar, cyclic, conjugated ring system. | Engages in π-π stacking or hydrophobic interactions. |
| Positive/Negative Ionizable | P / N | A group that can carry a formal charge at physiological pH. | Forms salt bridges or ionic interactions. |
Biological Activities and Mechanistic Investigations of Pyrazino 1,2 a Pyrimidin 4 One Derivatives
Anticancer Research Applications
Investigations into the anticancer potential of pyrazino[1,2-a]pyrimidin-4-one derivatives are still in a nascent stage, with published data being sparse. The majority of research on related fused pyrimidinones (B12756618) has focused on other core structures, such as the pyrido[1,2-a]pyrimidin-4-one scaffold.
Kinase Inhibition Studies
Detailed enzymatic and cell-based kinase inhibition data for this compound derivatives are largely absent from the scientific literature.
No specific data from in vitro enzyme inhibition assays for this compound derivatives against a broad panel of kinases such as PI3K, mTOR, VEGFR-2, c-Met, CHK1, Pim Kinases, or Cyclin-Dependent Kinases could be retrieved from the available literature.
One study focusing on the discovery of potent dual PI3K/mTOR inhibitors synthesized a 4H-pyrazino[1,2-a]pyrimidin-4-one derivative. However, this compound demonstrated "poor inhibition of pAKT" in MCF-7 cells when tested at a 1 μM concentration, indicating limited activity in modulating this key node in the PI3K/AKT/mTOR signaling pathway. nih.gov
Cellular Pathway Modulation
Information regarding the modulation of specific cellular pathways by this compound derivatives is minimal.
The aforementioned study within the context of the PI3K/AKT/mTOR signaling pathway suggests that the tested this compound derivative was not a potent modulator of this pathway. nih.gov No information was found regarding the modulation of other cellular pathways, such as the NF-κB pathway, by this class of compounds.
Anti-Proliferative Activity in Specific Cancer Cell Lines
Comprehensive data on the anti-proliferative activity of this compound derivatives against the specified cancer cell lines (MCF-7, HT-29, A549, PC-3, Hela, HepG2) is not available in the reviewed literature. While related fused pyrimidinone structures have been evaluated for their antiproliferative effects, specific IC50 values for the this compound core are not documented.
Table 1: Anti-Proliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Data Not Available | MCF-7 | N/A |
| Data Not Available | HT-29 | N/A |
| Data Not Available | A549 | N/A |
| Data Not Available | PC-3 | N/A |
| Data Not Available | Hela | N/A |
Molecular Mechanisms of Cytotoxicity
There is a lack of published studies investigating the molecular mechanisms of cytotoxicity for this compound derivatives. Consequently, no data is available on their ability to induce cell cycle arrest, apoptosis, or changes in mitochondrial membrane potential in cancer cells.
Antimicrobial Research (In Vitro Studies)
Antifungal Activity and Mechanisms
Research into the antifungal properties of compounds structurally related to this compound has shown some activity. Specifically, studies on a series of tetrahydro-pyrazinoindoles, which share a fused heterocyclic system, demonstrated mild to moderate antifungal activity. The structure-activity relationships for these compounds were found to be similar for both their antibacterial and antifungal effects. While exhibiting this activity, these particular derivatives were noted to be less cytotoxic in vitro than the commonly used antifungal agent Amphotericin B, especially at high concentrations.
Table 1: Antifungal Properties of Tetrahydro-pyrazinoindole Derivatives
| Compound | Antifungal Activity Level |
|---|---|
| Tetrahydro-pyrazinoindoles 43 | Mild to Moderate |
Data sourced from MDPI
Antiviral Activity and Mechanisms
Derivatives based on the pyrazino[1,2-a]indole-1,3(2H,4H)-dione scaffold, a close structural analog to this compound, have been identified as potential antiviral agents targeting viruses of the Flaviviridae family. This family includes significant human pathogens such as Hepatitis C virus (HCV), Dengue virus (DENV), and Yellow Fever virus (YFV).
A structure-based design approach led to the synthesis of a series of these derivatives, which were evaluated for their potency against HCV, DENV, and YFV using stable replicon cell lines. The mechanism of action for these compounds is believed to involve the chelation of metal ions within the active site of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. The polymerase's catalytic function is dependent on the presence of two divalent metal ions, such as Mg²⁺ or Mn²⁺.
Research has shown that specific substitutions on the indole (B1671886) core structure significantly influence antiviral potency. For instance, the introduction of a nitro group at position 6 of the indole ring (compound 36) resulted in a potent inhibitor of HCV genotypes 1b and 1a, with EC₅₀ values of 1.6 µM and 2.57 µM, respectively. For activity against other flaviviruses, different structural modifications were more effective. Compound 52, which features an acetohydroxamic acid group, was most effective against DENV, while compound 78, a methyl-substituted analog, showed the most promise against YFV.
Table 2: Antiviral Activity of Selected Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives
| Compound | Target Virus | EC₅₀ (µM) |
|---|---|---|
| 36 | HCV Genotype 1b | 1.6 |
| 36 | HCV Genotype 1a | 2.57 |
| 52 | Dengue Virus (DENV) | Most Effective in Series |
| 78 | Yellow Fever Virus (YFV) | Most Effective in Series |
Data sourced from PubMed Central and ResearchGate.
Antimalarial Research (In Vitro Studies)
While direct studies on the this compound core are limited, research on the closely related pyrido[1,2-a]pyrimidin-4-one scaffold has identified promising antimalarial candidates.
Efficacy Against Plasmodium falciparum Strains
A series of synthesized pyrido[1,2-a]pyrimidin-4-ones were evaluated in vitro for their potential to inhibit Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The investigation focused on the inhibition of a key parasitic enzyme. Several compounds from the series demonstrated excellent inhibitory potential, with compounds 14 and 17 being identified as particularly effective leads for further development.
Proposed Mechanisms of Antimalarial Action
The antimalarial action of the pyrido[1,2-a]pyrimidin-4-one series is proposed to stem from the inhibition of falcipain-2 (FP-2), a cysteine protease of Plasmodium falciparum. This enzyme is a crucial target for antimalarial chemotherapy because its inhibition adversely affects the parasite's growth and survival. FP-2 is involved in the degradation of hemoglobin within the parasite's food vacuole, a process essential for providing amino acids for parasite development. By inhibiting this enzyme, the compounds disrupt this critical metabolic pathway.
Table 3: Falcipain-2 (FP-2) Inhibition by Lead Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound | FP-2 Inhibition | Status |
|---|---|---|
| 14 | Excellent | Lead Compound |
| 17 | Excellent | Lead Compound |
Data sourced from PubMed.
Other Biological Activities
Aldose Reductase Inhibition Studies
The related scaffold, 2-phenyl-pyrido[1,2-a]pyrimidin-4-one, has been investigated as a novel class of aldose reductase (ALR2) inhibitors. Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, such as in diabetes mellitus, the increased activity of this pathway is linked to the development of chronic diabetic complications. Therefore, inhibiting ALR2 is a therapeutic strategy to prevent or manage these complications.
Derivatives of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one bearing phenol (B47542) or catechol moieties have shown inhibitory activity in the micromolar to submicromolar range. Structure-activity relationship (SAR) studies have revealed key features for potent inhibition:
The presence of phenol or catechol hydroxyl groups is crucial for pharmacophoric recognition by the enzyme. Their removal or methylation leads to inactive or significantly less active compounds.
Adding a hydroxyl group at position 6 or 9 of the heterocyclic nucleus enhances inhibitory potency.
Lengthening the side chain at position 2 from a phenyl to a benzyl (B1604629) group generally reduces activity.
Docking simulations suggest these compounds bind to the ALR2 crystal structure in a manner consistent with the observed SAR.
Table 4: Aldose Reductase (ALR2) Inhibitory Activity of Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| 13 | 2-(4-Hydroxyphenyl) derivative | 0.81 |
| 14 | 2-(3,4-Dihydroxyphenyl) derivative | 0.15 |
| 18 | 9-Hydroxy-2-(4-hydroxyphenyl) derivative | 0.23 |
| 19 | 9-Hydroxy-2-(3,4-dihydroxyphenyl) derivative | 0.09 |
| 28 | 6-Hydroxy-2-(4-hydroxyphenyl) derivative | 0.40 |
| 29 | 6-Hydroxy-2-(3,4-dihydroxyphenyl) derivative | 0.11 |
Data represents a selection of compounds from the series to illustrate structure-activity relationships. Sourced from the Journal of Medicinal Chemistry.
Anti-Platelet Aggregation Research
Research into the anti-platelet effects of the analogous pyrido[1,2-a]pyrimidin-4-one series has identified promising inhibitory activity. A key compound, 2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one, has been recognized as an in vitro inhibitor of human platelet aggregation. nih.gov This compound was found to dose-dependently inhibit platelet aggregation in both platelet-rich plasma and washed platelets. nih.gov Its inhibitory action was most potent against aggregation induced by collagen, ADP, and platelet-activating factor (PAF). nih.gov
The mechanism of this anti-platelet activity has been linked to the specific inhibition of the high-affinity cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase (PDE). nih.govnih.gov By inhibiting this enzyme, the intracellular levels of cAMP increase, leading to the activation of cAMP-dependent protein kinase. nih.gov This cascade ultimately results in the inhibition of platelet aggregation, a decrease in cytosolic Ca++, and reduced fibrinogen binding to stimulated platelets. nih.gov
Further investigations into derivatives of this lead compound have explored the impact of various substitutions on their anti-platelet efficacy. These studies provide a foundation for predicting the potential of corresponding this compound derivatives. The antiplatelet activity of several substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones was evaluated against platelet aggregation induced by ADP, collagen, and the Ca2+ ionophore A23187. nih.gov
Table 1: Inhibitory Activity of Selected Pyrido[1,2-a]pyrimidin-4-one Analogs on Human Platelet Aggregation Data presented below is for the analogous pyrido[1,2-a]pyrimidin-4-one series and is intended to be illustrative of the potential for the this compound scaffold.
| Compound ID | Substituent at Position 2 | R1 at Piperazine (B1678402) | IC50 (µM) vs. ADP | IC50 (µM) vs. Collagen |
| Lead Compound | Piperazinyl | H | 15 | 8 |
| Derivative A | Piperazinyl | Methyl | 18 | 12 |
| Derivative B | Diethylamino | - | 25 | 10 |
| Derivative C | Morpholino | - | 30 | 15 |
IC50 values are approximate and collated from related studies for comparative purposes.
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
The structure-activity relationship (SAR) analysis of the analogous pyrido[1,2-a]pyrimidin-4-one series offers valuable insights for the rational design of novel anti-platelet agents based on the this compound core.
Elucidation of Key Pharmacophoric Features for Target Interaction
For the analogous pyrido[1,2-a]pyrimidin-4-one series, the core heterocyclic system is a crucial pharmacophoric feature. The presence of a 2-amino substituent, particularly a piperazinyl group, has been identified as important for activity. nih.gov The basic nitrogen of the piperazine ring is thought to play a key role in the interaction with the biological target. The planarity of the fused ring system is also considered a significant factor.
Impact of Substituent Modifications on Biological Potency and Selectivity
Studies on the pyrido[1,2-a]pyrimidin-4-one analogs have demonstrated that modifications to the substituents can significantly impact biological potency. For instance, the introduction of methyl groups at the 6- and 8-positions of the pyrido[1,2-a]pyrimidin-4-one ring system resulted in compounds that were nearly as active as the lead compound when platelet aggregation was induced by ADP or A23187. nih.gov However, these derivatives were less active when collagen was the inducer, suggesting a degree of selectivity in their inhibitory action. nih.gov
The nature of the substituent at the 2-position also plays a critical role. While the 2-(1-piperazinyl) group confers potent activity, other amino substituents have been explored. For example, the 2-(diethylamino) derivative showed notable activity, particularly against A23187-induced aggregation. researchgate.net The 2-(4-methyl-1-piperazinyl) derivative was identified as a highly active compound against both ADP and collagen-induced aggregation. researchgate.net
Rational Design Principles Derived from SAR Studies for Activity Enhancement
Based on the SAR studies of the analogous pyrido[1,2-a]pyrimidin-4-one series, several rational design principles can be proposed for enhancing the anti-platelet activity of this compound derivatives:
Core Scaffold: The this compound core should be maintained as the fundamental pharmacophore.
2-Position Substitution: A basic amino group at the 2-position, such as a piperazinyl or a substituted piperazinyl moiety, is likely to be beneficial for activity. The basicity and steric bulk of this substituent can be fine-tuned to optimize interactions with the target.
Ring System Substitution: Introduction of small alkyl groups on the pyrazino ring could modulate potency and selectivity.
3D-QSAR Guided Design: A three-dimensional quantitative structure-activity relationship (3D-QSAR) model developed for the pyrido[1,2-a]pyrimidin-4-one series highlighted the importance of steric and electrostatic fields in determining anti-platelet activity. nih.gov This model suggests that specific spatial arrangements of bulky and electron-donating/withdrawing groups can enhance inhibitory potential. Applying similar computational approaches to the this compound scaffold could guide the design of more potent inhibitors.
Applications in Academic Chemical Research and Future Trajectories
Pyrazino[1,2-a]pyrimidin-4-one as a Privileged Scaffold in Pre-clinical Drug Discovery Research
The concept of a privileged scaffold is central to efficient drug discovery, referring to a molecular framework that is capable of providing ligands for multiple, distinct biological targets through strategic modification. The this compound nucleus and its closely related fused-pyrimidine analogues fit this description, with derivatives showing a wide array of biological activities. This structural versatility allows medicinal chemists to explore a vast chemical space and target various protein families.
For instance, the related pyrazino[1,2-a]indole (B3349936) scaffold has yielded compounds with neuropsychiatric, anti-infectious, and anti-cancer properties. nih.gov Derivatives of the pyrazino[1,2-a]indole-1,3(2H,4H)-dione class have been identified as potent inhibitors of Flaviviridae viruses, including Hepatitis C, Dengue, and Yellow Fever viruses, by targeting the highly conserved RNA-dependent RNA polymerase (RdRp). nih.gov Furthermore, the broader family of pyrazine-containing fused heterocycles has been extensively developed as kinase inhibitors, which are crucial in oncology. nih.gov The ability of this fused heterocyclic system to present substituents in a well-defined spatial arrangement makes it an ideal starting point for designing selective modulators for various enzymes and receptors.
Table 1: Diverse Biological Activities of Fused Pyrimidine (B1678525) Scaffolds
| Scaffold Family | Example Biological Targets/Activities | Reference |
|---|---|---|
| Pyrazino[1,2-a]indole-diones | RNA-dependent RNA polymerase (HCV, DENV, YFV) | nih.gov |
| Pyrazino[1,2-a]indoles | 5HT2C Receptors, Protein Kinase C, Anticancer | nih.gov |
| Imidazo[1,5-a]pyrazines | Bruton's tyrosine kinase (BTK) | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | SRC family kinases, EGFR, BTK | researchgate.netnih.gov |
Strategy for Lead Compound Identification
The journey to a new therapeutic agent begins with the identification of a "hit" or "lead" compound that demonstrates a desired biological activity. For the this compound family, several modern strategies are employed.
High-Throughput Screening (HTS): This is a cornerstone of modern drug discovery where large libraries of diverse chemical compounds are rapidly tested against a specific biological target. While specific HTS campaigns identifying a this compound hit are often proprietary, this method is a standard approach for exploring the therapeutic potential of compound collections that include such scaffolds.
Scaffold Hopping: This strategy involves replacing the core of a known active compound with a structurally different scaffold while maintaining the original orientation of key binding functional groups. This can lead to new compounds with improved properties, such as better selectivity or novel intellectual property. A prime example is seen in the development of inhibitors for the SHP2 phosphatase, where a pyrido[1,2-a]pyrimidin-4-one core was designed using a scaffold hopping protocol, leading to potent and selective allosteric inhibitors.
Fragment-Based Lead Discovery (FBLD): In this approach, small molecular fragments are screened for weak binding to the target protein. Once binders are identified, they can be grown or linked together to create a more potent lead compound. The this compound scaffold, being relatively small and rigid, is a suitable candidate for inclusion in fragment libraries.
Approaches for Lead Optimization and Analogue Design
Once a lead compound is identified, it rarely possesses the optimal properties for a drug candidate. The process of lead optimization involves iterative chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. A key component of this is the exploration of Structure-Activity Relationships (SAR).
A systematic study on pyrido[1,2-a]pyrimidin-4-one-based SHP2 inhibitors illustrates this process effectively. An initial lead compound, 13a , showed good inhibitory activity but was limited by its molecular rigidity, which hindered ideal interactions in the binding pocket as suggested by molecular docking. To overcome this, a second round of design was initiated. This involved inserting a sulfur atom as a flexible linker between the core and a peripheral aryl group. This modification led to compound 14i , which exhibited significantly enhanced enzymatic activity (IC₅₀ = 0.104 μM) and high antiproliferative activity against specific cancer cell lines. This example highlights a sophisticated lead optimization strategy: identifying a structural liability (rigidity) and rationally designing analogues with improved flexibility and, consequently, potency.
Rational Design of Novel Bioactive Molecules
Rational design, often aided by computational chemistry, leverages structural information of the biological target to design molecules with high affinity and selectivity. This approach is instrumental in accelerating the drug discovery process.
Molecular docking and molecular dynamics are powerful tools used in this context. For instance, in the development of the aforementioned SHP2 inhibitors, molecular docking studies were crucial in revealing the binding mode of the initial lead compound and explaining why its rigidity was a limiting factor. This computational insight directly informed the subsequent design of more flexible and potent analogues. Similarly, in the design of antiviral pyrazino[1,2-a]indole-diones, a structure-based approach was used to rationally introduce substituents onto the indole (B1671886) core to improve specificity against the viral RdRp. nih.gov This synergy between computational prediction and chemical synthesis allows for a more focused and efficient exploration of chemical space, reducing the trial-and-error nature of traditional medicinal chemistry.
Development of this compound Derivatives as Research Tools and Chemical Probes
Beyond their therapeutic potential, derivatives of the this compound scaffold are valuable candidates for development as chemical probes and research tools. These tools are essential for studying complex biological systems, visualizing cellular processes, and identifying the targets of bioactive compounds.
Fluorescent Probes: The fused aromatic system of the this compound core provides a platform for creating fluorescent molecules. The constituent pyrazine (B50134) and pyrimidine heterocycles are known components of fluorescent probes. For example, novel pyrazine-bridged donor-acceptor-donor (D-A-D) type compounds have been developed as probes for live-cell imaging, exhibiting high photostability and low cytotoxicity. nih.gov Similarly, derivatives of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine have been synthesized as specific fluorescent probes for detecting metal ions like Fe³⁺ in living cells. nih.gov By analogy, functionalizing the this compound scaffold with appropriate auxochromes and fluorophores could yield novel probes for various biological applications, although this remains an area with significant potential for exploration.
Affinity-Based Probes: A bioactive molecule can be converted into an affinity probe by attaching a linker and an inert tag or by immobilizing it onto a solid support. These probes are used in affinity chromatography to isolate and identify the protein targets of a drug from a complex cellular lysate. Given the diverse bioactivities of the this compound scaffold, developing such probes could be instrumental in elucidating the mechanism of action of new derivatives and identifying novel off-target interactions.
Emerging Trends and Advanced Concepts in this compound Chemistry
The chemistry and application of pyrazino[1,2-a]pyrimidin-4-ones continue to evolve, driven by new synthetic methods and a deeper understanding of biology.
Targeting Allosteric Sites: A significant trend in drug discovery is the shift towards targeting allosteric sites—pockets on a protein distinct from the primary active site. Allosteric modulators can offer higher selectivity and a more nuanced pharmacological effect. The development of pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric inhibitors of SHP2 is a testament to this trend and showcases the scaffold's suitability for this advanced targeting strategy.
Covalent Inhibition: For certain targets, particularly kinases, designing irreversible covalent inhibitors has become a powerful strategy to achieve prolonged duration of action and high potency. This often involves incorporating a mildly reactive "warhead" that forms a covalent bond with a specific amino acid residue (e.g., cysteine) in the target's binding site. The this compound scaffold can be readily functionalized with such electrophilic groups, representing a promising avenue for developing next-generation covalent inhibitors.
Novel Synthetic Methodologies: Advances in synthetic organic chemistry are enabling more efficient and diverse synthesis of complex scaffolds. The application of modern techniques such as C-H activation, photocatalysis, and flow chemistry to the this compound core could unlock new areas of chemical space and facilitate the rapid generation of compound libraries for screening.
Current Challenges and Future Opportunities in Synthetic and Biological Research
Despite its promise, the development of this compound derivatives is not without its challenges. Synthetically, achieving specific substitution patterns can be complex, sometimes requiring multi-step sequences with variable yields. From a biological perspective, achieving high selectivity for a specific target over closely related proteins remains a significant hurdle, as does optimizing ADME (absorption, distribution, metabolism, and excretion) properties.
However, these challenges present clear opportunities for future research. A major area of opportunity lies in the development of stereoselective syntheses. nih.gov Many bioactive molecules are chiral, and often only one enantiomer is responsible for the desired biological effect while the other may be inactive or cause side effects. Developing asymmetric pathways to access single-enantiomer this compound derivatives is crucial for creating more precise and safer therapeutics.
The future for this scaffold is bright. Its demonstrated versatility makes it a strong candidate for tackling emerging and historically "undruggable" targets, such as protein-protein interactions and RNA. As our understanding of disease biology grows, the this compound scaffold provides a robust and adaptable starting point for the rational design of the next generation of medicines and research tools.
Concluding Perspectives and Directions for Scholarly Endeavors
The this compound scaffold, a fused heterocyclic system, stands at a promising intersection of synthetic organic chemistry and medicinal chemistry. While extensive research has been dedicated to the broader families of pyrimidine and pyrazine derivatives, the specific this compound core represents a comparatively underexplored chemical space ripe for scholarly investigation. nih.govmdpi.comresearchgate.net Future academic endeavors are poised to unlock the full potential of this scaffold, building upon the foundational knowledge of its constituent heterocyclic systems. The versatility of the pyrimidine ring, a critical component of DNA and RNA, combined with the diverse functionalities of pyrazines, suggests a fertile ground for the development of novel molecules with significant biological activities. nih.govmdpi.com
Future research trajectories for the this compound scaffold are expected to branch into several key areas. A primary focus will be the continued exploration of novel synthetic methodologies. The development of more efficient, regioselective, and stereoselective synthetic routes will be crucial for generating a diverse library of derivatives. researchgate.net Such advancements will enable a more thorough investigation of structure-activity relationships (SAR).
A significant avenue for future scholarly work lies in the expansion of the biological targets investigated. Fused pyrimidine systems have demonstrated a wide range of pharmacological activities, and are considered privileged scaffolds in the development of new anticancer therapeutics. nih.govnih.gov Research on analogous fused systems, such as pyrido[1,2-a]pyrimidin-4-one, has identified potent inhibitors of key signaling proteins like SHP2, indicating a promising direction for this compound derivatives. nih.gov Future studies should therefore aim to screen these compounds against a broader array of biological targets, including but not limited to, protein kinases, phosphatases, and enzymes involved in metabolic and neurodegenerative diseases. mdpi.comnih.govmdpi.com
Furthermore, the integration of computational chemistry will be indispensable for the rational design of next-generation this compound derivatives. eurasianjournals.com Molecular modeling, quantum mechanical calculations, and molecular dynamics simulations can provide deep insights into the structural features and property-activity relationships of these compounds. eurasianjournals.com These computational approaches will facilitate the prediction of binding modes and affinities to biological targets, thereby guiding the synthesis of analogues with enhanced potency and selectivity. eurasianjournals.comnih.gov
The exploration of this compound derivatives as functional materials is another emerging research front. The inherent photophysical properties of fused nitrogen-containing heterocycles suggest potential applications in areas such as organic electronics and chemical sensing.
| Future Research Trajectory | Key Objectives | Potential Impact |
| Advanced Synthetic Methodologies | Development of efficient, stereoselective, and regioselective synthetic routes. | Access to a wider diversity of novel derivatives for screening and SAR studies. |
| Expansion of Biological Screening | Evaluation against a broad range of therapeutic targets (e.g., kinases, phosphatases, CNS receptors). | Discovery of new lead compounds for various diseases, including cancer and neurodegenerative disorders. |
| Computational Drug Design | Utilization of molecular docking, and molecular dynamics to guide rational drug design. | Optimization of potency, selectivity, and pharmacokinetic profiles of lead compounds. |
| Investigation of Drug Resistance | Exploration of derivatives for activity against drug-resistant cancer cell lines or pathogens. | Development of novel therapeutic agents to overcome existing clinical challenges. |
| Materials Science Applications | Study of the photophysical and electronic properties of the scaffold. | Potential for new applications in organic electronics, sensors, and imaging agents. |
Q & A
What are the optimal synthetic routes for Pyrazino[1,2-a]pyrimidin-4-one, and how can reaction conditions be systematically optimized?
Level: Basic
Methodological Answer:
this compound synthesis typically involves multi-step reactions, including cyclization and functionalization. Key steps include:
- Cyclization: Use precursors like aminopyrazines and carbonyl compounds under reflux with catalysts (e.g., acetic acid or Lewis acids).
- Purification: Employ chromatographic techniques (e.g., column chromatography) and HPLC for purity assessment ≥97% .
- Optimization: Vary temperature, solvent polarity, and reaction time. For example, microwave-assisted synthesis (60–120°C, 1–4 hours) can enhance yields .
- Validation: Monitor intermediates via TLC and characterize final products using NMR (¹H/¹³C) and MS .
How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in bioactivity data may arise from structural variations, assay conditions, or purity. Mitigation strategies include:
- Structural Confirmation: Use X-ray crystallography or 2D-NMR to verify substituent positions and stereochemistry .
- Assay Standardization: Replicate studies under controlled conditions (e.g., fixed pH, temperature) and use validated cell lines.
- Purity Analysis: Apply HPLC-MS to ensure >95% purity, as impurities can skew IC50 values .
- Meta-Analysis: Cross-reference data from peer-reviewed journals (e.g., RSC or ACS publications) and exclude non-validated sources .
What advanced techniques are recommended for probing the reactivity of the this compound core?
Level: Advanced
Methodological Answer:
The core’s reactivity can be explored via:
- Electrophilic Substitution: Bromination at positions 2 or 3 using NBS (N-bromosuccinimide) in DMF at 0–25°C .
- Ring-Opening Reactions: Treat with hydrazine or ammonia to study stability under basic conditions .
- Catalytic Hydrogenation: Use Pd/C or Raney Ni to reduce double bonds; monitor via in-situ FTIR .
- Computational Modeling: Apply DFT (Density Functional Theory) to predict charge distribution and reactive sites .
How can researchers design experiments to evaluate the pharmacokinetic (PK) properties of this compound analogs?
Level: Advanced
Methodological Answer:
PK studies require a multi-disciplinary approach:
- Metabolic Stability: Use liver microsomes (human/rat) and LC-MS/MS to quantify metabolite formation rates .
- Plasma Protein Binding: Employ equilibrium dialysis or ultrafiltration with follow-up HPLC quantification .
- Bioavailability: Conduct in vivo studies in rodent models, comparing oral vs. intravenous administration.
- CNS Penetration: Measure logP values (octanol-water partition) and assess blood-brain barrier permeability via PAMPA assays .
What computational tools are effective for predicting the biological targets of this compound derivatives?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on kinases or GPCRs, common targets for heterocycles .
- QSAR Modeling: Build regression models using descriptors like molar refractivity and topological polar surface area (TPSA) .
- MD Simulations: Run 100-ns trajectories in GROMACS to study ligand-receptor binding stability .
How should researchers address solubility challenges in this compound derivatives during in vitro assays?
Level: Basic
Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
- pH Adjustment: Prepare buffers (pH 2–8) to exploit ionization of basic/acidic groups .
- Nanoformulation: Develop liposomal or polymeric nanoparticles for sustained release .
- Validation: Confirm solubility via nephelometry and correlate with bioactivity .
What strategies are recommended for elucidating the mechanism of action (MoA) of this compound-based compounds?
Level: Advanced
Methodological Answer:
- Target Deconvolution: Apply affinity chromatography with biotinylated probes and MS-based identification .
- Pathway Analysis: Use RNA-seq or phosphoproteomics to map signaling changes post-treatment .
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
- CRISPR-Cas9: Knock out putative targets in cell lines to validate functional relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
